tert-Butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate
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Overview
Description
Tert-Butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl carbamate group attached to a pyrrole ring, which is further substituted with a 2-fluorophenyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable entity in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate typically involves multi-step organic reactions. One common method includes the use of ketoreductases for chiral selective reduction. For instance, ketoreductases such as ES-KRED-213 and KRED-P1-H01 have been employed to reduce tert-butyl [5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to the desired product . The reaction conditions often involve dimethylsulfoxide as a co-solvent, with optimal parameters being 40°C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with careful control of reaction parameters to ensure high yield and purity. The use of biocatalysts like ketoreductases can be scaled up, with parameters adjusted for temperature, enzyme loading, and substrate concentration to maximize conversion and product recovery .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Reduction: Chiral selective reduction using ketoreductases.
Substitution: Potential for nucleophilic substitution reactions due to the presence of the fluorophenyl group.
Common Reagents and Conditions
Reduction: Ketoreductases (e.g., ES-KRED-213, KRED-P1-H01), dimethylsulfoxide, optimal temperature (40°C), pH 7.0.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include chiral intermediates and derivatives that can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
Tert-butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate has several applications in scientific research:
Pharmaceuticals: Acts as a precursor in the synthesis of drugs like Citalopram and Escitalopram oxalate, which are used as antidepressants.
Chemical Synthesis: Used in the preparation of benzohydrols, which are intermediates in the synthesis of analgesics and muscle relaxants.
Biocatalysis: Employed in biocatalytic processes for the production of chiral compounds.
Mechanism of Action
The mechanism of action of tert-butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of antidepressants, it acts by inhibiting the uptake of serotonin (5-HT), thereby increasing its availability in the synaptic cleft and enhancing mood . The molecular targets include serotonin transporters, which are inhibited by the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate is unique due to its specific substitution pattern on the pyrrole ring and the presence of the fluorophenyl group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in drug synthesis and chemical research .
Properties
IUPAC Name |
tert-butyl N-[[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-17(2,3)22-16(21)20(4)11-12-9-15(19-10-12)13-7-5-6-8-14(13)18/h5-10,19H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDXQEQCKDCJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CNC(=C1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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